molecular formula C14H22O3S B8492363 Ethyl {[5-(5-oxocyclopent-1-en-1-yl)pentyl]sulfanyl}acetate CAS No. 62408-07-5

Ethyl {[5-(5-oxocyclopent-1-en-1-yl)pentyl]sulfanyl}acetate

Cat. No. B8492363
M. Wt: 270.39 g/mol
InChI Key: YQEPAATUDUVVLI-UHFFFAOYSA-N
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Patent
US04028396

Procedure details

A mixture of 74 g. (0.306 mols) of 2-(7-carboxy-6-thiaheptyl)-2-cyclopentenone, 1200 ml. of ethanol and 1 g. p-toluenesulfonic acid is stirred and refluxed for 18 hours. The resulting solution is concentrated and the residue is dissolved in ether. The organic phase is washed with water, sodium bicarbonate solution and saline, dried (MgSO4) and evaporated. The residue is distilled to give a light yellow oil, b.p. 147°-150° C. (0.07 Torr).
Quantity
0.306 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][S:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1[C:12](=[O:16])[CH2:13][CH2:14][CH:15]=1)([OH:3])=[O:2].[C:17]1(C)C=CC(S(O)(=O)=O)=C[CH:18]=1>C(O)C>[C:1]([CH2:4][S:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1[C:12](=[O:16])[CH2:13][CH2:14][CH:15]=1)([O:3][CH2:17][CH3:18])=[O:2]

Inputs

Step One
Name
Quantity
0.306 mol
Type
reactant
Smiles
C(=O)(O)CSCCCCCC=1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 74 g
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ether
WASH
Type
WASH
Details
The organic phase is washed with water, sodium bicarbonate solution and saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil, b.p. 147°-150° C. (0.07 Torr)

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC)CSCCCCCC=1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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